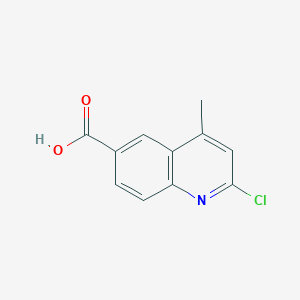

2-Chloro-4-methylquinoline-6-carboxylic acid

Description

2-Chloro-4-methylquinoline-6-carboxylic acid is a quinoline derivative characterized by a chlorine substituent at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 6. Quinoline scaffolds are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and P-glycoprotein inhibitory activities .

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

2-chloro-4-methylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-10(12)13-9-3-2-7(11(14)15)5-8(6)9/h2-5H,1H3,(H,14,15) |

InChI Key |

VOFZBTRGVMEBNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting from Substituted Anilines via Diazonium and Reduction Reactions

A relevant precursor for quinoline derivatives is 2-chloro-6-methylaniline, which can be prepared by diazotization and reduction of 3-chloro-5-methyl-4-nitroaniline. This method involves:

- Diazotization using sulfuric acid and sodium nitrite in water at 0–5 °C.

- Reduction of the diazonium intermediate with hypophosphorous acid.

- Further reduction using iron powder at 85–95 °C to yield 2-chloro-6-methylaniline with yields over 80%.

This route provides a mild, cost-effective, and efficient way to obtain a key intermediate that can be further elaborated to quinoline derivatives.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization | Sulfuric acid, sodium nitrite, water | 0–5 | - | Formation of diazonium salt |

| Reduction 1 | Hypophosphorous acid | 0–5 | - | Intermediate reduction |

| Reduction 2 | Iron powder | 85–95 | >80 | Final reduction to aniline |

Cyclization of Aniline with β-Ketoesters to Form Hydroxyquinoline Intermediates

A common approach to quinoline synthesis involves the condensation of aniline derivatives with β-ketoesters such as ethyl acetoacetate:

- Aniline (or substituted aniline) reacts with ethyl acetoacetate in benzene with catalytic acetic acid.

- The reaction is refluxed with a Dean-Stark apparatus to remove water, driving imine intermediate formation.

- Subsequent heating in diphenyl ether at 240 °C for 1 hour induces cyclization to 4-hydroxy-2-methylquinoline derivatives.

- The hydroxyquinoline intermediate can be chlorinated or otherwise functionalized to introduce the chloro substituent.

This method yields 4-hydroxy-2-methylquinoline derivatives in approximately 75% yield and provides a versatile intermediate for further functionalization.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Imine formation | Aniline, ethyl acetoacetate, benzene, acetic acid | 100 (reflux) | 98 | Dean-Stark apparatus used |

| Cyclization | Diphenyl ether | 240 (reflux) | 75 | Formation of hydroxyquinoline |

Chlorination and Carboxylation to Obtain 2-Chloro-4-methylquinoline-6-carboxylic Acid

Following hydroxyquinoline formation, selective chlorination at the 2-position and carboxylation at the 6-position are typically performed:

- Chlorination can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- Carboxylation at the 6-position may be introduced via oxidation of methyl groups or direct substitution reactions.

- Multi-step syntheses often involve protection/deprotection strategies and careful control of reaction conditions to maintain regioselectivity.

One reported method for related quinoline carboxylic acids involves:

- Treatment of methyl quinoline derivatives with POCl3 for chlorination.

- Hydrolysis or oxidation steps to convert methyl groups to carboxylic acids.

- Final purification by recrystallization or chromatography to yield the target acid.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | POCl3 or SOCl2 | Variable | - | Introduces Cl at 2-position |

| Carboxylation | Oxidation/hydrolysis agents | Variable | - | Converts methyl to carboxylic acid |

Direct Amination and Condensation Approaches Using 2-Chloro-4-methylquinoline

In some synthetic routes, 2-chloro-4-methylquinoline derivatives are directly reacted with amines or other nucleophiles under neat or solvent-free conditions at elevated temperatures (~160 °C) to form complex quinoline derivatives. These methods can be adapted for introducing functional groups or modifying the quinoline core for further oxidation to carboxylic acids.

- The diazotization-reduction sequence for 2-chloro-6-methylaniline is a crucial step for preparing quinoline precursors with high yield and mild conditions, reducing costs and environmental impact.

- Cyclization of aniline with β-ketoesters remains a cornerstone for quinoline ring construction, with the Dean-Stark apparatus facilitating water removal and driving the equilibrium toward imine and quinoline formation.

- Chlorination and carboxylation steps require careful reagent choice and temperature control to achieve regioselectivity and avoid side reactions.

- Recent improvements in cyclization reagents, such as using magnesium alkoxides instead of sodium methoxide, have enhanced yields and reduced side reactions in related quinoline syntheses.

- Direct amination under neat conditions offers a rapid method for functionalizing quinoline rings but may require further steps to introduce carboxylic acid groups.

The preparation of 2-chloro-4-methylquinoline-6-carboxylic acid involves a combination of classical aromatic substitution, diazotization-reduction, cyclization, chlorination, and oxidation reactions. Optimizing each step with respect to reagents, temperature, and solvent conditions is essential for achieving high yields and purity. The methods outlined are supported by diverse research findings and patent literature, reflecting a mature and evolving synthetic landscape for this important quinoline derivative.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of this compound have shown Minimum Inhibitory Concentration (MIC) values below 16 µg/mL, suggesting strong efficacy against this pathogen. The following table summarizes the antimicrobial activity of various derivatives:

| Compound | Structure Modification | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 7m | C-6 isopropyl | <16 | Antitubercular |

| 7a | C-6 methyl | >16 | Antitubercular |

| 7b | C-6 ethyl | >32 | Weak activity |

The structure-activity relationship indicates that modifications at the C-6 position enhance its efficacy against Mycobacterium tuberculosis, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has revealed that 2-chloro-4-methylquinoline-6-carboxylic acid can induce apoptosis in cancer cells. Its mechanism involves the inhibition of specific enzymes critical for cell proliferation. Notably, it has been shown to inhibit DNA gyrase in Mycobacterium tuberculosis, which is essential for bacterial DNA replication. The compound's ability to interfere with DNA replication processes further supports its potential as an anticancer agent.

Industrial Applications

The compound is also utilized in the production of dyes and pigments, showcasing its versatility beyond medicinal chemistry. Its unique chemical structure allows it to serve as a precursor for synthesizing various industrial chemicals. The synthesis methods often involve cyclization reactions under acidic or basic conditions, with techniques such as the Friedländer synthesis being commonly employed.

Case Studies

- Antitubercular Activity Study : A study focused on arylated quinoline carboxylic acids highlighted the effectiveness of derivatives similar to 2-chloro-4-methylquinoline-6-carboxylic acid against Mycobacterium tuberculosis. The research confirmed that modifications at specific positions significantly enhance antimicrobial activity .

- Enzyme Inhibition Research : Investigations into the enzyme inhibition properties of this compound demonstrated its ability to disrupt critical biochemical pathways in bacterial cells. This property is particularly relevant for developing new therapeutic agents targeting resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among quinoline derivatives include substituent positions, electronic properties, and functional groups, which critically influence their physicochemical and biological behaviors. Below is a comparative analysis of related compounds:

Table 1: Structural and Functional Comparisons

Key Observations :

Substituent Position: The position of chlorine significantly affects electronic distribution. For example, 6-chloro derivatives (e.g., 6-chloro-2-methylquinoline-4-carboxylic acid) exhibit distinct reactivity compared to 2-chloro analogs due to resonance and inductive effects . Carboxylic acid placement (position 6 vs. 4) alters hydrogen-bonding capacity and solubility.

Biological Activity: Methoxy groups (e.g., 6-methoxy derivatives) enhance lipophilicity, favoring membrane permeability in P-glycoprotein inhibition .

Physical Properties: Melting points correlate with crystallinity; for instance, 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid has a high mp (226–228°C), likely due to strong intermolecular hydrogen bonds .

Biological Activity

2-Chloro-4-methylquinoline-6-carboxylic acid (C10H8ClN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN |

| Molecular Weight | 191.63 g/mol |

| IUPAC Name | 2-Chloro-4-methylquinoline-6-carboxylic acid |

| CAS Number | 100829-85-5 |

The biological activity of 2-Chloro-4-methylquinoline-6-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Quinoline derivatives are known to exhibit diverse mechanisms of action, such as:

- Inhibition of Enzyme Activity : Many quinoline derivatives inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication. This inhibition can lead to bactericidal effects against pathogens such as Mycobacterium tuberculosis .

- Antiparasitic Effects : Compounds similar to 2-Chloro-4-methylquinoline-6-carboxylic acid have shown activity against Plasmodium falciparum, the causative agent of malaria, by disrupting the parasite's metabolic processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including 2-Chloro-4-methylquinoline-6-carboxylic acid. The compound exhibits significant inhibitory effects against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for 2-Chloro-4-methylquinoline-6-carboxylic acid against Staphylococcus aureus and Escherichia coli were reported to be in the range of 1–10 µg/mL, indicating potent antibacterial activity.

Antitubercular Activity

Research indicates that derivatives of quinoline carboxylic acids can effectively combat Mycobacterium tuberculosis. In vitro studies demonstrated that compounds similar to 2-Chloro-4-methylquinoline-6-carboxylic acid inhibited both replicating and non-replicating forms of the bacterium, showcasing their potential as antitubercular agents .

Case Studies

-

Inhibition of Mycobacterium tuberculosis :

- A study explored the synthesis and biological evaluation of various quinoline carboxylic acids, including 2-Chloro-4-methylquinoline-6-carboxylic acid. The results showed that certain derivatives exhibited IC50 values as low as 0.5 µM against M. tuberculosis, demonstrating strong inhibitory effects on bacterial growth .

- Antimalarial Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.